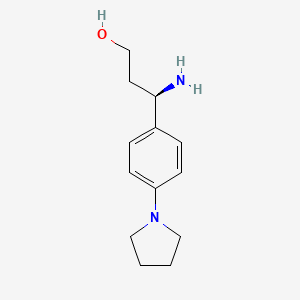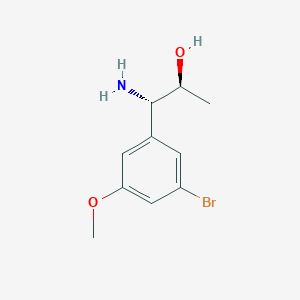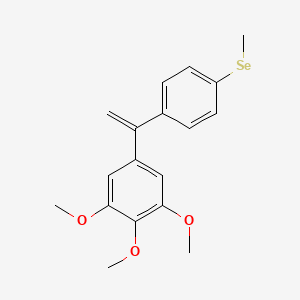
3-Bromo-2-(4-octylphenyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(4-octylphenyl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 3rd position and an octylphenyl group at the 2nd position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-octylphenyl)benzofuran typically involves the bromination of a precursor benzofuran compound. One common method is the bromination of 2-(4-octylphenyl)benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(4-octylphenyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.
Major Products Formed
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized benzofuran derivatives.
Reduction Products: Hydrogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-(4-octylphenyl)benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anti-tumor, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(4-octylphenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, bacterial growth, and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Octylphenyl)benzofuran: Lacks the bromine atom at the 3rd position.
3-Bromo-2-phenylbenzofuran: Lacks the octyl group on the phenyl ring.
3-Bromo-2-(4-methylphenyl)benzofuran: Has a methyl group instead of an octyl group on the phenyl ring.
Uniqueness
3-Bromo-2-(4-octylphenyl)benzofuran is unique due to the presence of both the bromine atom and the octylphenyl group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the octylphenyl group increases its lipophilicity and potential interactions with biological membranes .
Propiedades
Fórmula molecular |
C22H25BrO |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
3-bromo-2-(4-octylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H25BrO/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)22-21(23)19-11-8-9-12-20(19)24-22/h8-9,11-16H,2-7,10H2,1H3 |
Clave InChI |
MMPNFSSDMFYTGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)






![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)



